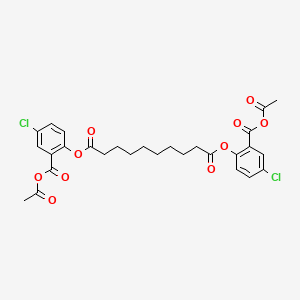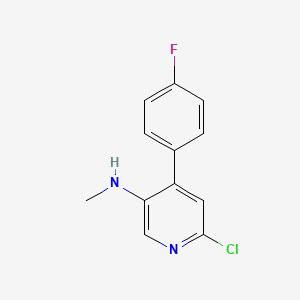
6-Chloro-4-(4-fluorophenyl)-N-methylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-(4-fluorophenyl)-N-methylpyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a fluorophenyl group at the 4th position, and a methylamine group at the 3rd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(4-fluorophenyl)-N-methylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-4-(4-fluorophenyl)-N-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-(4-fluorophenyl)-N-methylpyridin-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-(4-fluorophenyl)-N-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-4-(4-methylphenyl)-N-methylpyridin-3-amine
- 6-Chloro-4-(4-chlorophenyl)-N-methylpyridin-3-amine
- 6-Chloro-4-(4-bromophenyl)-N-methylpyridin-3-amine
Uniqueness
6-Chloro-4-(4-fluorophenyl)-N-methylpyridin-3-amine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
825643-68-3 |
|---|---|
Molekularformel |
C12H10ClFN2 |
Molekulargewicht |
236.67 g/mol |
IUPAC-Name |
6-chloro-4-(4-fluorophenyl)-N-methylpyridin-3-amine |
InChI |
InChI=1S/C12H10ClFN2/c1-15-11-7-16-12(13)6-10(11)8-2-4-9(14)5-3-8/h2-7,15H,1H3 |
InChI-Schlüssel |
WOOIURRYTUCGJV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CN=C(C=C1C2=CC=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid](/img/structure/B14214811.png)
![3,3'-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14214819.png)
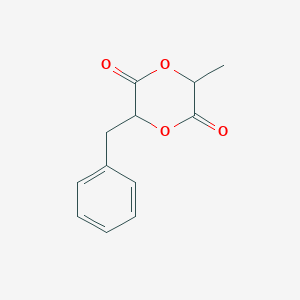

![Pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl-](/img/structure/B14214859.png)

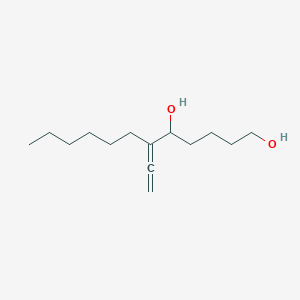
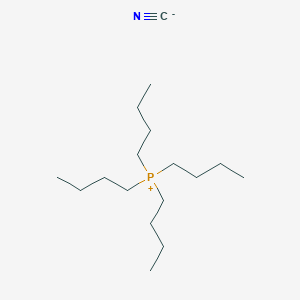

![2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14214873.png)
![2-{[2-(Benzylamino)ethyl]amino}-2-methylpropan-1-ol](/img/structure/B14214881.png)
![4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14214895.png)
